3-(2-Hydroxypropan-2-yl)benzaldehyde
Description
3-(2-Hydroxypropan-2-yl)benzaldehyde is a benzaldehyde derivative featuring a tertiary alcohol group (2-hydroxypropan-2-yl) at the meta position relative to the aldehyde functional group. Its molecular formula is C₁₁H₁₂O₂, with a molecular weight of 176.21 g/mol .
Properties
Molecular Formula |
C10H12O2 |
|---|---|
Molecular Weight |
164.20 g/mol |
IUPAC Name |
3-(2-hydroxypropan-2-yl)benzaldehyde |
InChI |
InChI=1S/C10H12O2/c1-10(2,12)9-5-3-4-8(6-9)7-11/h3-7,12H,1-2H3 |
InChI Key |
OKGSBPQGDSONJU-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C1=CC=CC(=C1)C=O)O |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural and Functional Group Analysis
The table below compares key structural features, molecular properties, and bioactivities of 3-(2-Hydroxypropan-2-yl)benzaldehyde with analogous compounds:
Substituent Effects on Properties
- Steric and Electronic Effects :
- The tertiary alcohol group in this compound introduces significant steric hindrance compared to simpler derivatives like 3-hydroxybenzaldehyde. This may reduce solubility in polar solvents but enhance stability in organic matrices .
- In contrast, 3-hydroxybenzaldehyde (C₇H₆O₂) has a hydroxyl group at the meta position, improving water solubility and making it a common intermediate in drug synthesis .
- Ortho vs. Meta Substitution : The positional isomer 2-(2-hydroxypropan-2-yl)benzaldehyde (ortho-substituted) may exhibit intramolecular hydrogen bonding between the aldehyde and hydroxyl groups, altering reactivity compared to the meta-substituted target compound .
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